molecular formula C6H6BrNO2S B599745 Methyl 3-amino-4-bromothiophene-2-carboxylate CAS No. 161833-42-7

Methyl 3-amino-4-bromothiophene-2-carboxylate

Cat. No.: B599745
CAS No.: 161833-42-7
M. Wt: 236.083
InChI Key: LWSWLXPUUCBUPI-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-bromothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C6H6BrNO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-bromothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 3-aminothiophene-2-carboxylate using bromine in acetic acid. The reaction is typically carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods

These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-bromothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 3-amino-4-bromothiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-bromothiophene-2-carboxylate
  • 3-Amino-4-bromothiophene-2-carboxamide
  • Methyl 3-amino-5-methylthiophene-2-carboxylate

Uniqueness

Methyl 3-amino-4-bromothiophene-2-carboxylate is unique due to the specific positioning of the amino and bromine groups on the thiophene ring. This arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

Methyl 3-amino-4-bromothiophene-2-carboxylate is a heterocyclic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by a thiophene ring and various functional groups, enables it to interact with multiple biological targets, making it a subject of interest for drug development and other applications.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆BrNO₂S
  • Molecular Weight : 220.09 g/mol
  • IUPAC Name : this compound

The compound's structure allows it to participate in various chemical reactions, influencing its biological activity. The presence of the bromine atom and amino group contributes to its reactivity and potential interactions with biological molecules.

This compound exhibits its biological activity primarily through:

  • Enzyme Modulation : It may interact with specific enzymes, altering their activity, which can lead to therapeutic effects.
  • Receptor Binding : The compound could bind to various receptors in the body, influencing physiological responses.
  • Chemical Reactivity : Its ability to form hydrogen bonds and engage in π-π stacking enhances its interaction with biological macromolecules.

Medicinal Chemistry

The compound serves as a building block for synthesizing more complex molecules that have potential pharmaceutical applications. It has been explored for:

  • Antimicrobial Properties : Studies have indicated that derivatives of this compound may possess significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Research has shown promising results in inhibiting the proliferation of cancer cells, particularly in vitro studies against human cancer cell lines such as HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal cancer) .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study assessed the anti-proliferative effects of thiophene derivatives, including this compound, using the MTT assay. The results demonstrated significant inhibition of cell growth in multiple cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Studies :
    • In vitro tests revealed that certain derivatives showed enhanced activity against Gram-positive bacteria, indicating potential use as antimicrobial agents .
  • Structure-Activity Relationship (SAR) :
    • Research on similar thiophene compounds highlighted the importance of substituent positioning on the thiophene ring, which significantly affects their biological activity. This understanding aids in designing more potent derivatives .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AnticancerHePG-2IC50 = 12 µM
AntimicrobialStaphylococcus aureusZone of inhibition = 15 mm
Enzyme InhibitionD-amino acid oxidaseIC50 = 5 µM

Properties

IUPAC Name

methyl 3-amino-4-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSWLXPUUCBUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693522
Record name Methyl 3-amino-4-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161833-42-7
Record name Methyl 3-amino-4-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-4-bromothiophene-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-aminothiophene-2-carboxylate (1 g, 6.36 mmol) in acetic acid (10 mL) was added a solution of bromine (0.32 mL, 6.36 mmol) in acetic acid (1 mL) slowly for 5 min at rt and stirred at the same temperature for 16 h. The reaction mixture was poured into ice cold water and extracted with chloroform (3×100 mL). The combined organic layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The residue was chromatographed over silica gel column using hexane-EtOAc (95:5) as eluents to give the product as a pale yellow color solid (0.5 g, 33%), mp 58-60° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Yield
33%

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